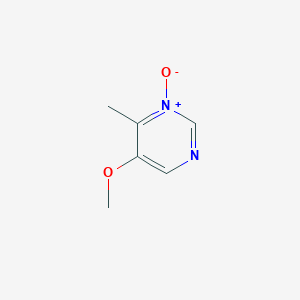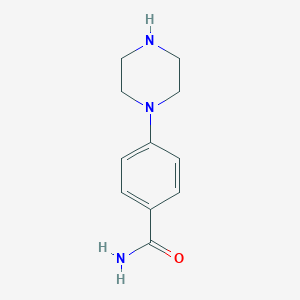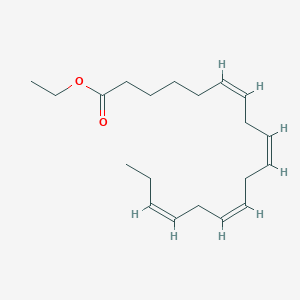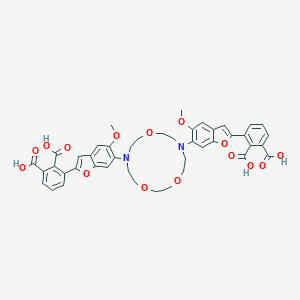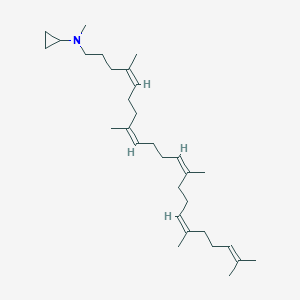
Trisnorsqualene N-methylcyclopropylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisnorsqualene N-methylcyclopropylamine (TNSA) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TNSA is a cyclopropane-containing compound that has been synthesized through a series of chemical reactions.
Wirkmechanismus
The mechanism of action of Trisnorsqualene N-methylcyclopropylamine is not fully understood. However, it has been proposed that Trisnorsqualene N-methylcyclopropylamine may interact with cellular membranes and modulate their properties. Trisnorsqualene N-methylcyclopropylamine may also interact with specific proteins and enzymes, leading to changes in their activity and function.
Biochemische Und Physiologische Effekte
Trisnorsqualene N-methylcyclopropylamine has been shown to have various biochemical and physiological effects. In vitro studies have shown that Trisnorsqualene N-methylcyclopropylamine can induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that Trisnorsqualene N-methylcyclopropylamine can reduce inflammation and oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Trisnorsqualene N-methylcyclopropylamine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Trisnorsqualene N-methylcyclopropylamine is also stable under various conditions, making it suitable for use in different experimental setups. However, Trisnorsqualene N-methylcyclopropylamine has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
For the study of Trisnorsqualene N-methylcyclopropylamine include the development of novel Trisnorsqualene N-methylcyclopropylamine-based materials, investigation of its mechanism of action, and potential therapeutic applications.
Synthesemethoden
The synthesis of Trisnorsqualene N-methylcyclopropylamine involves the reaction of trisnorsqualene with N-methylcyclopropanamine. The reaction is catalyzed by a Lewis acid catalyst, such as boron trifluoride etherate. The reaction proceeds through a series of steps, including nucleophilic addition, elimination, and cyclization. The final product is obtained through purification and isolation procedures.
Wissenschaftliche Forschungsanwendungen
Trisnorsqualene N-methylcyclopropylamine has been studied for its potential applications in various fields, including drug discovery, material science, and catalysis. In drug discovery, Trisnorsqualene N-methylcyclopropylamine has been shown to have anti-cancer and anti-inflammatory properties. In material science, Trisnorsqualene N-methylcyclopropylamine has been used as a building block for the synthesis of novel materials, such as dendrimers and polymers. In catalysis, Trisnorsqualene N-methylcyclopropylamine has been used as a catalyst for various reactions, including the Diels-Alder reaction.
Eigenschaften
CAS-Nummer |
123594-77-4 |
|---|---|
Produktname |
Trisnorsqualene N-methylcyclopropylamine |
Molekularformel |
C31H53N |
Molekulargewicht |
439.8 g/mol |
IUPAC-Name |
N-methyl-N-[(4Z,8Z,12Z,16Z)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenyl]cyclopropanamine |
InChI |
InChI=1S/C31H53N/c1-26(2)14-10-17-29(5)20-11-18-27(3)15-8-9-16-28(4)19-12-21-30(6)22-13-25-32(7)31-23-24-31/h14-16,20-21,31H,8-13,17-19,22-25H2,1-7H3/b27-15-,28-16-,29-20-,30-21- |
InChI-Schlüssel |
DWHRGDDPNGNRRM-LKNHTZMTSA-N |
Isomerische SMILES |
CC(=CCC/C(=C\CC/C(=C\CC/C=C(/C)\CC/C=C(/C)\CCCN(C)C1CC1)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCCN(C)C1CC1)C)C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCCN(C)C1CC1)C)C)C |
Synonyme |
trisnorsqualene N-methylcyclopropylamine trisnorsqualene NMCA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



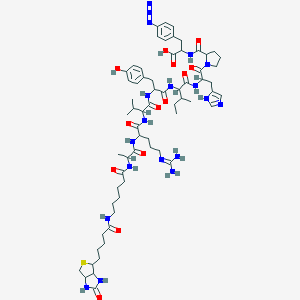
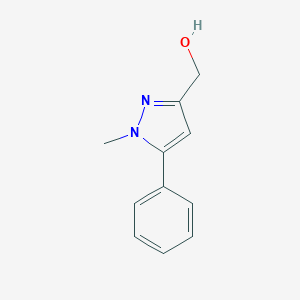
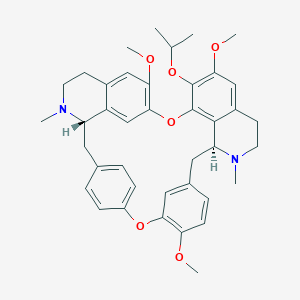
![Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene-](/img/structure/B55195.png)
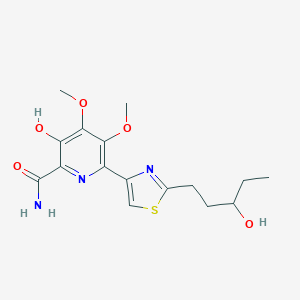
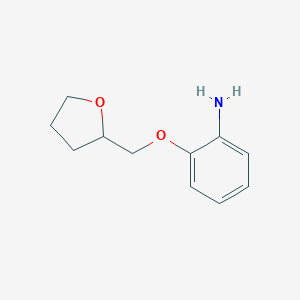
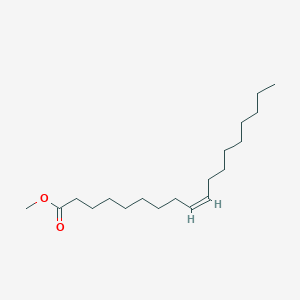
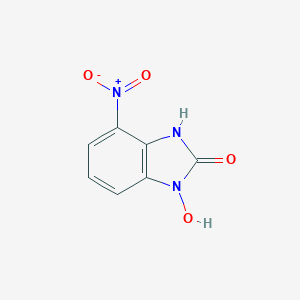
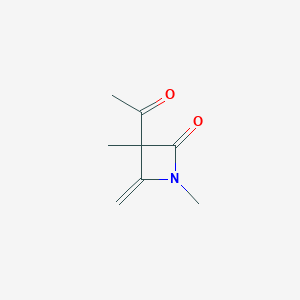
![Imidazo[1,5-a]pyridine-5-sulfonamide](/img/structure/B55215.png)
